molecular formula C9H6BrF3O3 B3157243 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 847786-18-9

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B3157243
CAS No.: 847786-18-9
M. Wt: 299.04 g/mol
InChI Key: ADCGQOBRDPREGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the trifluoroethoxy group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which confer distinct chemical and physical properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGQOBRDPREGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2,2,2-trifluoroethoxy)benzoic acid (22 g) in methylene chloride (100 ml), was added AlCl3 (13.3 g) at 0° C.followed by bromine (16.0 g, 0.1 mol). The reaction mixture was stirred at 0° C. for 1 hour and then at reflux for 2 hours. The solids were filtered and water (50 ml) and ethyl acetate (50 ml) were added to the filtrate. The aqueous layer was separated and extracted with ethyl acetate (2×60 ml) and the combined organic layers were washed with water (2×60 ml). The organic layer was concentrated under vacuum to dryness and hexane (100 ml) was added and the resulting suspension was stirred at 20 to 25° C. for 1 hour. The mixture was filtered and the cake was rinsed with heptanes (2×20 ml). The damp solids were dried in vacuum at 45° C. for 5–6 hours to give a white solid (28.3 g, yield 94.6%), m.p. 126–128° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Yield
94.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 3
Reactant of Route 3
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 4
Reactant of Route 4
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 5
Reactant of Route 5
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 6
Reactant of Route 6
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.